molecular formula C36H68Cl4N4O3 B027182 Methoctramine CAS No. 104807-46-7

Methoctramine

Katalognummer: B027182
CAS-Nummer: 104807-46-7
Molekulargewicht: 746.8 g/mol
InChI-Schlüssel: UXAJCHUHTUCCCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methoctramine (hydrate) is a derivative of polymethylene tetramine and acts as a selective antagonist of muscarinic acetylcholine receptors, particularly the M2 subtype. It is commonly used in scientific research due to its ability to inhibit the high-affinity GTPase activity of G proteins at micromolar concentrations .

Wissenschaftliche Forschungsanwendungen

Methoctramin (Hydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Methoctramin (Hydrat) entfaltet seine Wirkung durch kompetitive Antagonisierung von muskarinischen Rezeptoren, wodurch verhindert wird, dass diese an den Neurotransmitter Acetylcholin binden. Diese Hemmung beeinflusst verschiedene physiologische Prozesse, wie z. B. die Herabsetzung der Herzfrequenz durch Blockierung von M2-Rezeptoren im Herzen. Bei höheren Konzentrationen zeigt Methoctramin auch allosterische Eigenschaften und moduliert die Rezeptoraktivität weiter .

Ähnliche Verbindungen:

    AF-DX 116: Ein weiterer Antagonist von muskarinischen Rezeptoren mit einem anderen Selektivitätsprofil.

    4-DAMP: Ein Antagonist von muskarinischen Rezeptoren mit höherer Affinität für M3-Rezeptoren.

Einzigartigkeit von Methoctramin: Methoctramin (Hydrat) ist einzigartig aufgrund seiner hohen Selektivität für M2-Rezeptoren und seiner Fähigkeit, die GTPase-Aktivität in Mikromolarkonzentrationen zu hemmen. Dies macht es besonders wertvoll für die Forschung, die sich auf die Funktionen von M2-Rezeptoren und verwandte physiologische Prozesse konzentriert .

Wirkmechanismus

Target of Action

Methoctramine preferentially binds to the pre-synaptic receptor M2, a muscarinic acetylcholine ganglionic protein complex primarily found in heart cells . The M2 receptor is a subtype of muscarinic receptors, which are predominantly located in the parasympathetic nerves and atria .

Mode of Action

This compound competitively antagonizes muscarinic receptors, preventing them from binding to the neurotransmitter acetylcholine and other agonists . This antagonistic action is particularly pronounced at M2 receptors, where it can influence the contraction process . At higher concentrations, this compound also exhibits allosteric properties .

Biochemical Pathways

In the presence of acetylcholine, M2 receptors are believed to play an autoinhibitory role in the atria, triggering processes that prevent contraction from occurring . The presence of the antagonist this compound provokes an increase of the heart rate . In contrast, this compound inhibits contraction in other organs, especially in the bladder .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on muscarinic receptors. In the heart, it increases the heart rate by antagonizing the autoinhibitory role of M2 receptors . In the bladder and other organs, it inhibits contraction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to certain chemicals could potentially affect the activity of enzymes that metabolize this compound . Additionally, the presence of other drugs or compounds could potentially affect the binding of this compound to its target receptors

Biochemische Analyse

Biochemical Properties

Methoctramine has been shown to competitively antagonize muscarinic receptors, thus preventing them from binding to the neurotransmitter acetylcholine (and other agonists, such as bethanechol or berberine) . At higher concentrations, allosteric properties of this compound have also been described . This compound binds preferentially to M2 receptors, found mostly in the parasympathetic nerves and atria .

Cellular Effects

This compound has been shown to have various effects on different types of cells. In heart cells, the activation of M2 receptors diminishes the speed of conduction of the sinoatrial and atrioventricular nodes thus reducing the heart rate . In the presence of this compound, an increase in the heart rate is observed . In contrast, this compound inhibits contraction in other organs, especially in the bladder .

Molecular Mechanism

This compound’s molecular mechanism involves simultaneous interaction with both the orthosteric binding site and the allosteric binding site located between the second and third extracellular loops . This compound can bind solely with low affinity to the allosteric binding site on the extracellular domain of NMS-occupied M2 receptors by interacting primarily with glutamate 175 in the second extracellular loop . In this mode, this compound physically prevents dissociation of NMS from the orthosteric binding site .

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can vary over time, with its impact on heart rate and bladder contraction being examples .

Dosage Effects in Animal Models

In animal models, this compound was shown to increase the survival of mice poisoned with a 2xLD50 dose of paraoxon when administered at a dosage of 10 μmol/kg .

Metabolic Pathways

It is known that this compound interacts with muscarinic receptors, which play a role in various metabolic processes .

Transport and Distribution

Given its role as a muscarinic antagonist, it is likely that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as a muscarinic antagonist, it is likely that it is localized to areas of the cell where muscarinic receptors are present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methoctramine (hydrate) is synthesized through a multi-step process involving the reaction of N,N′-bis[6-[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride hydrate . The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and purification steps to achieve high purity levels required for research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methoctramin (Hydrat) unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Aminogruppen. Es kann auch an Komplexierungsreaktionen mit Metallionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Beinhalten typischerweise Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen Bedingungen.

    Komplexierungsreaktionen: Beinhalten Metallsalze wie Kupfersulfat(II) oder Nickelchlorid(II) in wässrigen oder organischen Lösungsmitteln.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

    AF-DX 116: Another muscarinic receptor antagonist with a different selectivity profile.

    4-DAMP: A muscarinic receptor antagonist with higher affinity for M3 receptors.

Uniqueness of Methoctramine: this compound (hydrate) is unique due to its high selectivity for M2 receptors and its ability to inhibit GTPase activity at micromolar concentrations. This makes it particularly valuable for research focused on M2 receptor functions and related physiological processes .

Eigenschaften

CAS-Nummer

104807-46-7

Molekularformel

C36H68Cl4N4O3

Molekulargewicht

746.8 g/mol

IUPAC-Name

N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride

InChI

InChI=1S/C36H62N4O2.4ClH.H2O/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2

InChI-Schlüssel

UXAJCHUHTUCCCM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.Cl.Cl.Cl.Cl

Kanonische SMILES

COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl

104807-46-7

Synonyme

methoctramine
methoctramine free base
methoctramine hydrochloride
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine
N,N'-bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoctramine
Reactant of Route 2
Methoctramine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methoctramine
Reactant of Route 4
Methoctramine
Reactant of Route 5
Reactant of Route 5
Methoctramine
Reactant of Route 6
Methoctramine
Customer
Q & A

Q1: What is the significance of Methoctramine tetrahydrochloride's lack of effect on muscarine-induced suppression of GABAergic transmission?

A1: The research demonstrates that this compound tetrahydrochloride, an M2 receptor antagonist, did not affect the muscarine-induced suppression of inhibitory postsynaptic currents (IPSCs) in the intermediate grey layer of the mouse superior colliculus []. This finding suggests that M2 receptors are not involved in mediating the presynaptic inhibitory effect of muscarinic acetylcholine receptor activation on GABAergic transmission in this specific brain region. This highlights the specificity of different muscarinic receptor subtypes in modulating neuronal activity.

Q2: How does the use of this compound tetrahydrochloride help to clarify the roles of different muscarinic receptor subtypes in this study?

A2: The study employed this compound tetrahydrochloride alongside other antagonists like Pirenzepine dihydrochloride (M1 antagonist) and 4-DAMP methiodide (relatively specific M3 antagonist) []. By observing which antagonists blocked the effects of muscarine, the researchers could deduce which muscarinic receptor subtypes were responsible for the observed effects. The lack of effect with this compound tetrahydrochloride specifically pointed towards the involvement of M1 and potentially M3 receptors, but not M2, in mediating the presynaptic inhibition of GABAergic transmission by muscarinic acetylcholine receptors. This approach highlights the importance of using selective pharmacological tools to dissect the roles of different receptor subtypes within complex biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.